

# Application Notes: High-Yield Purification of Recombinant Triosephosphate Isomerase from *E. coli*

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## Compound of Interest

Compound Name: *Triose phosphate*

Cat. No.: *B031755*

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## Introduction

Triosephosphate Isomerase (TPI or TIM, EC 5.3.1.1) is a critical enzyme in cellular metabolism, playing a central role in the glycolytic pathway.[1][2] It catalyzes the rapid and reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).[2] This function places TPI at a crucial junction between glycolysis, the pentose phosphate pathway, and lipid metabolism.[1][3] Structurally, TPI is a stable homodimer, with each subunit being catalytically active.[1] Due to its essential role and high catalytic efficiency, often described as a "perfectly evolved enzyme," TPI is a subject of intense study.

Expression of recombinant TPI in *Escherichia coli* is a common strategy for obtaining large quantities of the enzyme for structural, functional, and inhibition studies.[4][5][6] The use of an N-terminal or C-terminal polyhistidine-tag (His-tag) is a widely adopted method that allows for a streamlined and highly effective purification process using Immobilized Metal Affinity Chromatography (IMAC).[7][8] This application note provides a detailed protocol for the expression and purification of His-tagged TPI from *E. coli*, including subsequent polishing steps to achieve high purity.

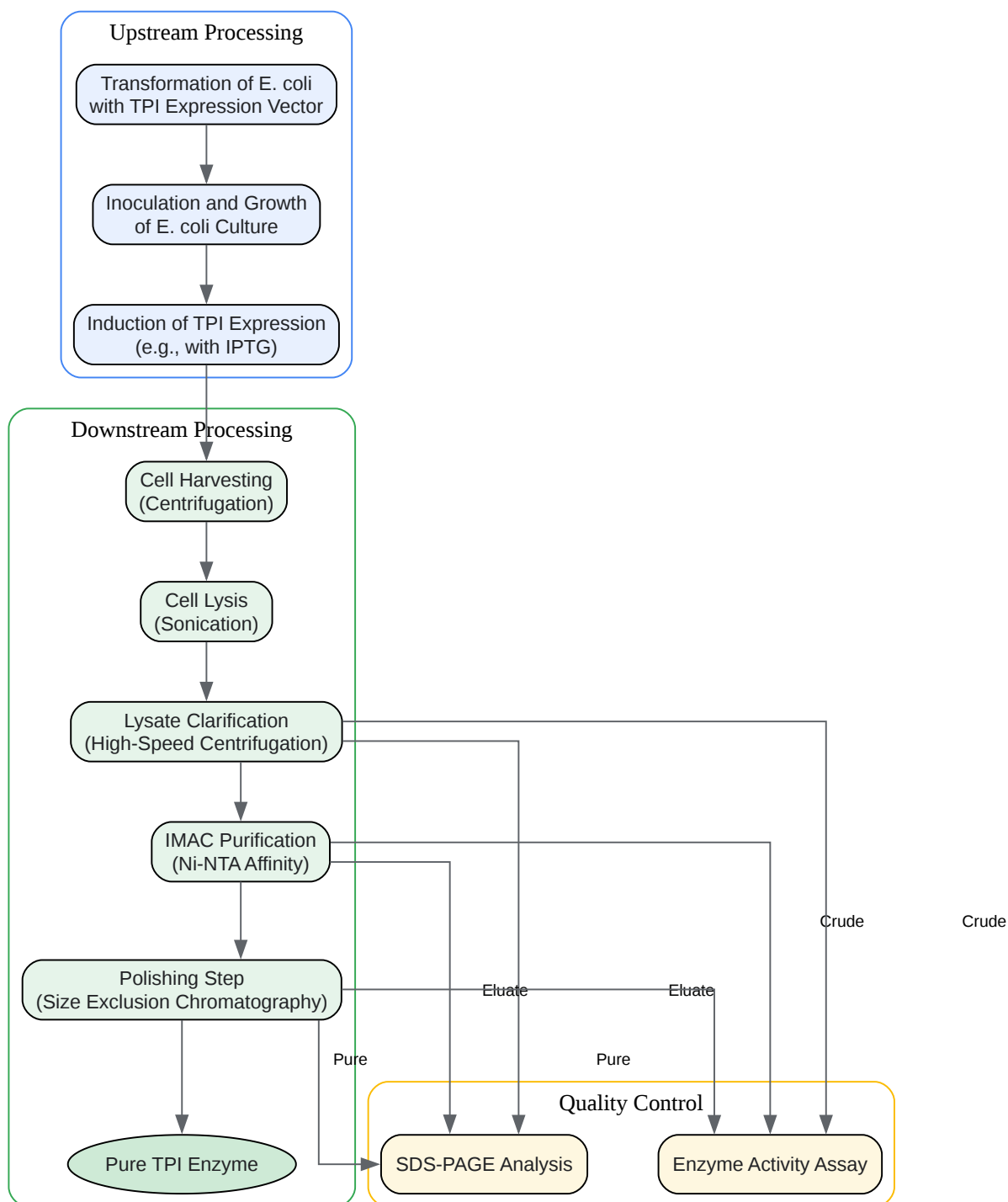
## Data Presentation: Purification Summary

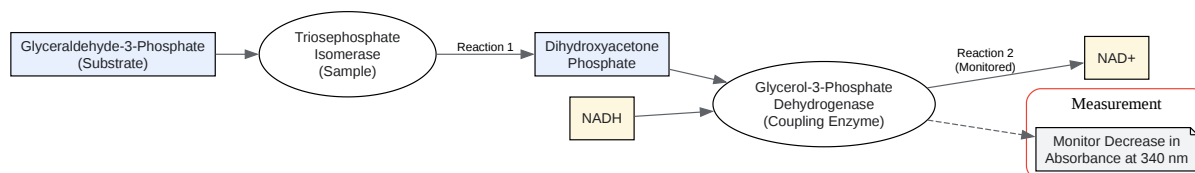
The following table summarizes the expected results from a typical purification of His-tagged TPI from a 1-liter E. coli culture. The values are representative and may vary depending on expression levels and specific experimental conditions.

Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Cell Lysate	800	160,000	200	100	1
IMAC (Ni-NTA)	25	144,000	5,760	90	28.8
Size Exclusion (Polishing)	20	128,000	6,400	80	32

One unit of **Triose Phosphate** Isomerase is defined as the amount of enzyme that converts 1.0  $\mu\text{mol}$  of D-glyceraldehyde-3-phosphate to dihydroxyacetone phosphate per minute at pH 7.6 and 25°C.[9]

## Experimental Workflow





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